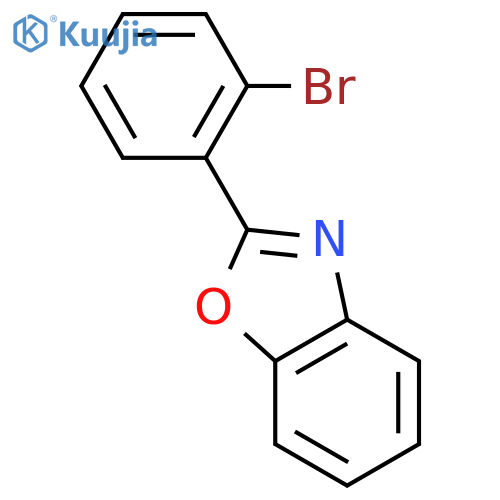

Cas no 73552-42-8 (2-(2-Bromophenyl)-1,3-benzoxazole)

73552-42-8 structure

商品名:2-(2-Bromophenyl)-1,3-benzoxazole

2-(2-Bromophenyl)-1,3-benzoxazole 化学的及び物理的性質

名前と識別子

-

- 2-(2-Bromophenyl)benzo[d]oxazole

- 2-(2-BROMOPHENYL)-1,3-BENZOXAZOLE

- 2-(2-bromophenyl)-1,3-benzoxazole(SALTDATA: FREE)

- 2,7-DIMETHOXY-QUINOLINE-3-CARBALDEHYDE

- CS-0455374

- BS-36182

- AKOS003264018

- E86057

- CHEMBRDG-BB 4010238

- 73552-42-8

- SCHEMBL7743334

- MFCD00168891

- DTXSID70390980

- 2-(2-Bromophenyl)-1,3-benzoxazole

-

- MDL: MFCD00168891

- インチ: InChI=1S/C13H8BrNO/c14-10-6-2-1-5-9(10)13-15-11-7-3-4-8-12(11)16-13/h1-8H

- InChIKey: IAOINCALAKEDML-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C(C(=C1)C2=NC3=CC=CC=C3O2)Br

計算された属性

- せいみつぶんしりょう: 272.97900

- どういたいしつりょう: 272.97893g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 16

- 回転可能化学結合数: 1

- 複雑さ: 248

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.1

- トポロジー分子極性表面積: 26Ų

じっけんとくせい

- PSA: 26.03000

- LogP: 4.25730

2-(2-Bromophenyl)-1,3-benzoxazole セキュリティ情報

2-(2-Bromophenyl)-1,3-benzoxazole 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2-(2-Bromophenyl)-1,3-benzoxazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B805238-500mg |

2-(2-Bromophenyl)-1,3-benzoxazole |

73552-42-8 | 500mg |

$ 70.00 | 2022-06-06 | ||

| abcr | AB216580-10g |

2-(2-Bromophenyl)-1,3-benzoxazole, 95%; . |

73552-42-8 | 95% | 10g |

€322.30 | 2024-06-12 | |

| Aaron | AR005DSE-250mg |

2-(2-BROMOPHENYL)-1,3-BENZOXAZOLE |

73552-42-8 | 98% | 250mg |

$24.00 | 2025-01-23 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1526041-10g |

2-(2-Bromophenyl)benzo[d]oxazole |

73552-42-8 | 98% | 10g |

¥3697.00 | 2024-07-28 | |

| A2B Chem LLC | AC50050-5g |

2-(2-BROMOPHENYL)-1,3-BENZOXAZOLE |

73552-42-8 | 95% | 5g |

$111.00 | 2024-04-19 | |

| Aaron | AR005DSE-1g |

2-(2-BROMOPHENYL)-1,3-BENZOXAZOLE |

73552-42-8 | 98% | 1g |

$63.00 | 2025-01-23 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1526041-1g |

2-(2-Bromophenyl)benzo[d]oxazole |

73552-42-8 | 98% | 1g |

¥644.00 | 2024-07-28 | |

| abcr | AB216580-1 g |

2-(2-Bromophenyl)-1,3-benzoxazole; 95% |

73552-42-8 | 1 g |

€94.10 | 2023-07-20 | ||

| abcr | AB216580-5 g |

2-(2-Bromophenyl)-1,3-benzoxazole; 95% |

73552-42-8 | 5 g |

€218.80 | 2023-07-20 | ||

| TRC | B805238-100mg |

2-(2-Bromophenyl)-1,3-benzoxazole |

73552-42-8 | 100mg |

$ 50.00 | 2022-06-06 |

2-(2-Bromophenyl)-1,3-benzoxazole 関連文献

-

Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171

-

Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184

-

Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278

-

Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449

-

Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779

73552-42-8 (2-(2-Bromophenyl)-1,3-benzoxazole) 関連製品

- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)

- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)

- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)

- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)

- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)

- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)

- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)

- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)

- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)

- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:73552-42-8)2-(2-Bromophenyl)-1,3-benzoxazole

清らかである:99%

はかる:5g

価格 ($):206.0